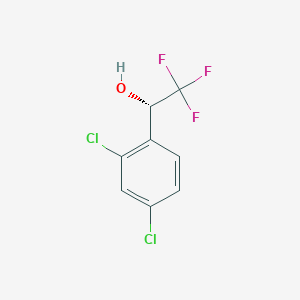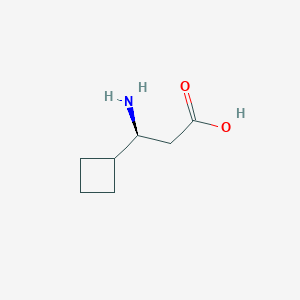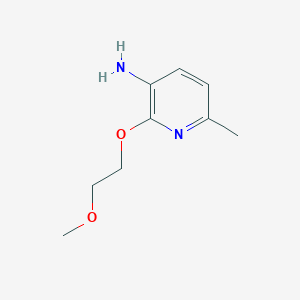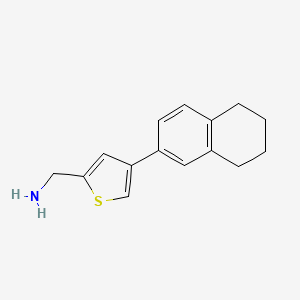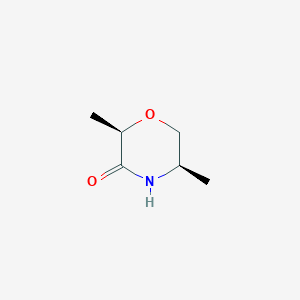![molecular formula C13H29N3O2 B13625132 tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)
tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate is an organic compound with the molecular formula C15H32N2O5. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions. It is often used as a protecting group for amines in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective reactions of other functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other advanced materials, enhancing their mechanical properties and thermal stability.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the precise manipulation of molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate protecting group with a dimethylamino propylamine moiety. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H29N3O2 |
|---|---|
Peso molecular |
259.39 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[3-(dimethylamino)propylamino]propyl]carbamate |
InChI |
InChI=1S/C13H29N3O2/c1-13(2,3)18-12(17)15-10-6-8-14-9-7-11-16(4)5/h14H,6-11H2,1-5H3,(H,15,17) |
Clave InChI |
YMOBVTBPKSDKPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




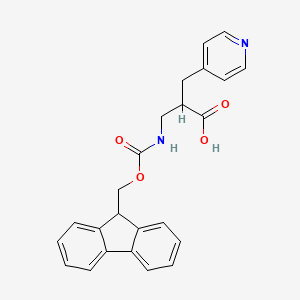



![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)
